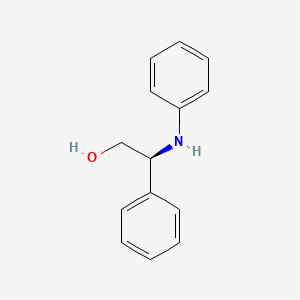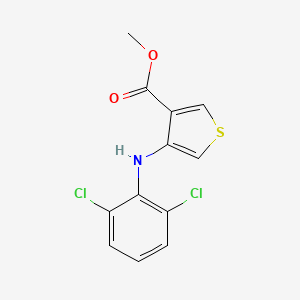
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester
Descripción general
Descripción
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic acid methyl ester (DCATME) is a compound that has been widely studied for its potential applications in scientific research. It is a member of the thiophenecarboxylic acid family, which is a group of compounds that have similar chemical structures and properties. DCATME has been used in numerous laboratory experiments, and its properties have been studied in detail. In
Aplicaciones Científicas De Investigación
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has been widely used in scientific research due to its unique properties. It has been used in a variety of laboratory experiments, including studies of its catalytic properties, its ability to form coordination complexes, and its potential applications in drug delivery. It has also been studied for its potential use as a photoresist in microelectronics and for its ability to act as an organic semiconductor.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester is not yet fully understood. However, it is believed that the compound undergoes a series of chemical reactions that involve the formation of coordination complexes. These complexes are believed to be responsible for the compound's catalytic properties and its ability to form organic semiconductors.
Biochemical and Physiological Effects
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which may be beneficial in protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. It also has a low toxicity, making it safe to use in experiments. However, it is important to note that 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester is a relatively new compound, and its properties are still being studied. As such, there are still some limitations to its use in laboratory experiments, such as its potential to form coordination complexes and its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester. These include further studies of its catalytic properties, its ability to form coordination complexes, and its potential applications in drug delivery. Additionally, further research could be done on its potential biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties. Finally, research could be done on its potential use as a photoresist in microelectronics and its ability to act as an organic semiconductor.
Propiedades
IUPAC Name |
methyl 4-(2,6-dichloroanilino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-6,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGUHHGMRHQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)
![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)
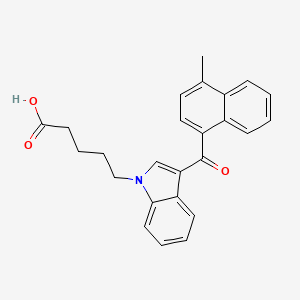
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
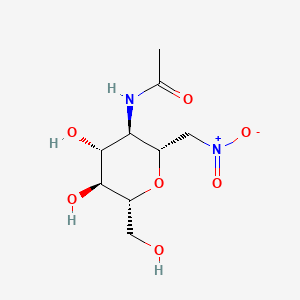


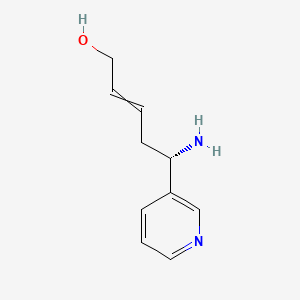
![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)
![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)
